molecular formula C6H13NO B1615596 Oxazolidine, 2,2,3-trimethyl- CAS No. 42219-47-6

Oxazolidine, 2,2,3-trimethyl-

Cat. No.: B1615596
CAS No.: 42219-47-6
M. Wt: 115.17 g/mol
InChI Key: GRCYEAFJPWXUQL-UHFFFAOYSA-N
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Description

Oxazolidine, 2,2,3-trimethyl- is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in its ring structure. This compound is a derivative of oxazolidine, characterized by the presence of three methyl groups at the 2 and 3 positions. Oxazolidines are known for their significant biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxazolidine, 2,2,3-trimethyl- can be synthesized through the condensation of 2-amino-2-methylpropanol with formaldehyde. The reaction typically occurs under acidic conditions, where the amino alcohol reacts with formaldehyde to form the oxazolidine ring. The reaction can be represented as follows:

2-amino-2-methylpropanol+formaldehydeOxazolidine, 2,2,3-trimethyl-\text{2-amino-2-methylpropanol} + \text{formaldehyde} \rightarrow \text{Oxazolidine, 2,2,3-trimethyl-} 2-amino-2-methylpropanol+formaldehyde→Oxazolidine, 2,2,3-trimethyl-

Industrial Production Methods: In industrial settings, the synthesis of oxazolidine, 2,2,3-trimethyl- often involves continuous flow processes to ensure high yield and purity. The use of catalysts such as acids or metal complexes can enhance the reaction rate and selectivity. The reaction is typically carried out at controlled temperatures and pressures to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: Oxazolidine, 2,2,3-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinones, which are important intermediates in the synthesis of antibiotics.

    Reduction: Reduction of oxazolidine can lead to the formation of amino alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atom in the ring is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Oxazolidinones

    Reduction: Amino alcohols

    Substitution: Various substituted oxazolidines

Scientific Research Applications

Oxazolidine, 2,2,3-trimethyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly antibiotics.

    Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of oxazolidine, 2,2,3-trimethyl- involves its ability to form stable complexes with various biological targets. The compound can interact with enzymes and receptors, modulating their activity. In the case of its antimicrobial properties, oxazolidine derivatives inhibit bacterial protein synthesis by binding to the ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation.

Comparison with Similar Compounds

    Oxazolidinone: A related compound with a similar ring structure but differing in the presence of a carbonyl group.

    Oxazole: Another five-membered heterocycle containing nitrogen and oxygen, but with a different arrangement of atoms.

    Thiazolidine: A sulfur-containing analog of oxazolidine.

Uniqueness: Oxazolidine, 2,2,3-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2,2,3-trimethyl-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)7(3)4-5-8-6/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCYEAFJPWXUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(CCO1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291801
Record name Oxazolidine, 2,2,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42219-47-6
Record name NSC78056
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxazolidine, 2,2,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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